2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-2,7-Diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form 2-chloro-1-(3-chlorophenyl)ethanone . This intermediate is then reacted with a suitable diamine under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant activity and as a ligand for various receptors.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: This compound shares a similar spirocyclic structure but with different functional groups.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a spirocyclic core, used for its anticonvulsant properties.
Uniqueness
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds .
Biological Activity
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane is a compound belonging to the class of diazaspiro compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its interaction with sigma receptors, osteoclast inhibition, and potential therapeutic applications.
Sigma Receptor Affinity
Recent research highlights the significance of sigma receptors (SRs), particularly S1R and S2R, in mediating various pharmacological effects. The compound this compound has been identified as a potent ligand for these receptors.
- Binding Affinities : The compound exhibited high binding affinities:
- Ki for S1R: 3.5 nM
- Ki for S2R: 2.6 nM
These values indicate a strong interaction with both receptor subtypes, suggesting potential applications in pain management and neuroprotection .
Analgesic Properties
In vivo studies demonstrated that this compound could significantly alleviate pain in models of capsaicin-induced allodynia, achieving maximum antiallodynic effects at low doses (0.6–1.25 mg/kg) without inducing motor impairment . This finding positions the compound as a promising candidate for developing analgesics that target sigma receptors.
Osteoclast Inhibition and Bone Health
Another crucial aspect of the biological activity of this compound is its effect on osteoclasts—cells responsible for bone resorption. Studies have shown that derivatives of diazaspiro[4.4]nonane can inhibit osteoclast activity effectively.
- Mechanism of Action : The compound inhibits both mouse and human osteoclast activities by interfering with the podosome belt formation necessary for osteoclast adhesion to bone surfaces. Notably, one derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice without adversely affecting bone formation .
-
Research Findings :
- IC50 Values : The inhibition of Rac activity in HEK293T cells expressing human DOCK5 was measured, with derivatives showing varying degrees of effectiveness.
- Histomorphometric Analysis : Bone histomorphometry confirmed that treatment with E197 did not impair osteoblast or osteoclast numbers while effectively reducing bone resorption .
Case Studies
Several studies have explored the therapeutic implications of this compound derivatives:
-
Analgesic Effects :
- A study demonstrated that compounds derived from this scaffold could serve as effective analgesics by modulating sigma receptor activity without significant side effects.
- Osteoporosis Treatment :
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2 |
InChI Key |
LVZIPZGNYQAESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.